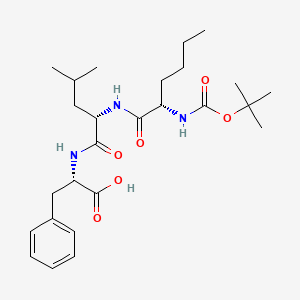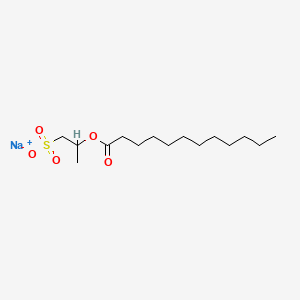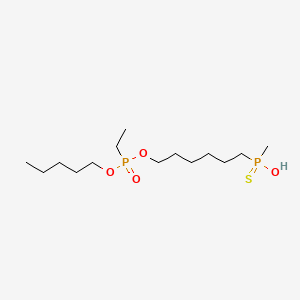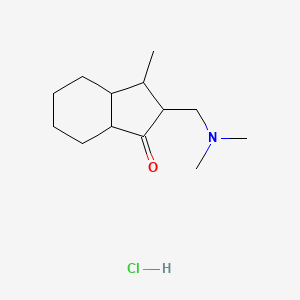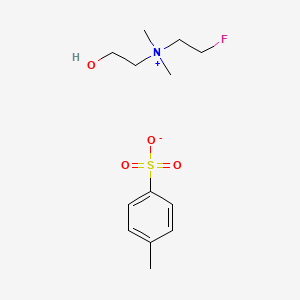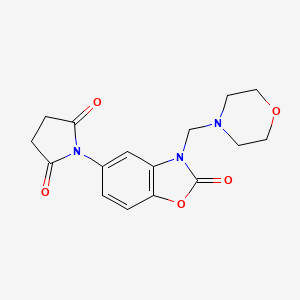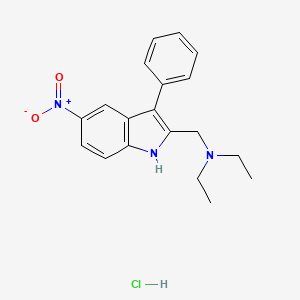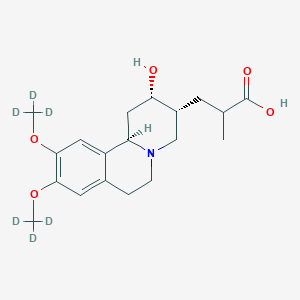
Deutetrabenazine metabolite M1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deutetrabenazine metabolite M1 is a significant compound derived from deutetrabenazine, a vesicular monoamine transporter 2 inhibitor. Deutetrabenazine is primarily used for the treatment of chorea associated with Huntington’s disease and tardive dyskinesia. The metabolite M1 plays a crucial role in the pharmacological activity of deutetrabenazine by contributing to its therapeutic effects and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deutetrabenazine metabolite M1 involves several steps, starting from the parent compound deutetrabenazine. The process typically includes:
Hydroxylation: Deutetrabenazine undergoes hydroxylation to introduce a hydroxyl group, forming an intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation, where methoxy groups are added to specific positions on the molecule.
Reduction: The final step involves the reduction of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Deutetrabenazine metabolite M1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions tailored to achieve the desired substitution pattern.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. Each product may exhibit unique pharmacological properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
Deutetrabenazine metabolite M1 has a wide range of scientific research applications:
Chemistry: The compound is studied for its chemical properties and reactivity, providing insights into the behavior of similar molecules.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and neurotransmitter regulation.
Medicine: The metabolite is crucial in understanding the pharmacokinetics and pharmacodynamics of deutetrabenazine, aiding in the development of more effective treatments for neurological disorders.
Industry: In the pharmaceutical industry, this compound is used in the formulation and testing of new drugs, ensuring their safety and efficacy.
Wirkmechanismus
Deutetrabenazine metabolite M1 exerts its effects by inhibiting the vesicular monoamine transporter 2, which is responsible for the uptake of neurotransmitters like dopamine into synaptic vesicles. By blocking this transporter, the metabolite reduces the levels of presynaptic dopamine, leading to decreased neurotransmitter release and alleviation of symptoms associated with hyperactive dopaminergic transmission, such as chorea in Huntington’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: A non-deuterated analog of deutetrabenazine, used for similar therapeutic purposes but with a shorter half-life.
Valbenazine: Another vesicular monoamine transporter 2 inhibitor, used for the treatment of tardive dyskinesia with a different pharmacokinetic profile.
Uniqueness
Deutetrabenazine metabolite M1 is unique due to the presence of deuterium atoms, which slow down its metabolism and prolong its pharmacological activity. This results in less frequent dosing and improved tolerability compared to non-deuterated analogs like tetrabenazine. The enhanced stability and reduced plasma fluctuations make this compound a valuable compound in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
1778697-55-4 |
|---|---|
Molekularformel |
C19H27NO5 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
3-[(2S,3R,11bR)-2-hydroxy-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-11(19(22)23)6-13-10-20-5-4-12-7-17(24-2)18(25-3)8-14(12)15(20)9-16(13)21/h7-8,11,13,15-16,21H,4-6,9-10H2,1-3H3,(H,22,23)/t11?,13-,15-,16+/m1/s1/i2D3,3D3 |
InChI-Schlüssel |
YKUYTZDBKXGBRU-KXZLISBASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C(=O)O)O)OC([2H])([2H])[2H] |
Kanonische SMILES |
CC(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




